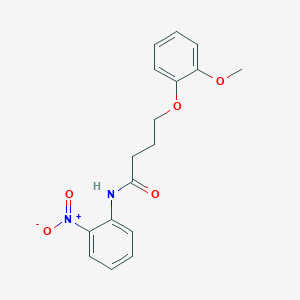![molecular formula C19H21BrN2O4S B254833 ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B254833.png)
ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has been extensively studied in recent years due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of thiazolopyrimidines, which have been reported to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.
作用機序
The mechanism of action of ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood. However, several studies have suggested that it may exert its biological activity by inhibiting various enzymes and signaling pathways involved in cellular processes such as DNA replication, cell division, and protein synthesis. For example, one study suggested that this compound may inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Another study suggested that it may inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in several research articles. In one study, it was found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade, a series of proteolytic enzymes involved in the regulation of apoptosis. In another study, it was found to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of extracellular matrix proteins, which play a critical role in tumor invasion and metastasis.
実験室実験の利点と制限
One of the major advantages of ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is its relatively simple synthesis method and high yield. This makes it an attractive compound for use in medicinal chemistry research. However, one of the major limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. One possible direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including viral infections, bacterial infections, and cancer. Another possible direction is to investigate its mechanism of action in more detail, in order to gain a better understanding of how it exerts its biological activity. Additionally, future research could focus on developing new synthetic methods for this compound, in order to improve its solubility and other physical properties.
合成法
The synthesis of ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been reported in several research articles. One of the most common methods involves the reaction of 2-amino-4,5-dimethylthiazole with ethyl 2-bromoacetate in the presence of a base, followed by the reaction of the resulting intermediate with 5-bromo-2-methoxybenzoyl chloride. The final product is obtained by reacting the intermediate with ammonium acetate and acetic anhydride. The synthesis of this compound is relatively simple and can be achieved in a few steps with high yield.
科学的研究の応用
Ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. Several research articles have reported its antiviral, antibacterial, antifungal, and anticancer properties. In one study, this compound was found to exhibit potent antiviral activity against the respiratory syncytial virus (RSV), which is a major cause of respiratory tract infections in infants and young children. In another study, it was found to exhibit strong antibacterial activity against Staphylococcus aureus, a common cause of skin and soft tissue infections. Furthermore, this compound has also been reported to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
分子式 |
C19H21BrN2O4S |
|---|---|
分子量 |
453.4 g/mol |
IUPAC名 |
ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H21BrN2O4S/c1-5-14-17(23)22-16(12-9-11(20)7-8-13(12)25-4)15(18(24)26-6-2)10(3)21-19(22)27-14/h7-9,14,16H,5-6H2,1-4H3 |
InChIキー |
MSPFGTDPHXZJTA-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=C(C=CC(=C3)Br)OC |
正規SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=C(C=CC(=C3)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-[5-(2-nitrophenyl)furan-2-yl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B254755.png)
![4-[2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254757.png)
![5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B254758.png)

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone](/img/structure/B254761.png)

![2-[(4-tert-butylphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B254763.png)


![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254769.png)

![N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B254780.png)
![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B254782.png)
